5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF4N2O/c12-10-6(5-19)9(11(14,15)16)17-18(10)8-4-2-1-3-7(8)13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQIVIOHNGSXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Isolation and Purification
Critical intermediates require rigorous characterization:
| Intermediate | Characterization Method | Key Data |
|---|---|---|
| Pyrazole core (pre-chlorination) | NMR (400 MHz, CDCl) | δ 8.12 (s, 1H, H5), 7.45–7.30 (m, 4H, Ar-H) |
| Aldehyde-functionalized pyrazole | HRMS (ESI) | m/z calc’d for CHFNO: 264.05, found: 264.04 |
One-Pot Tandem Reduction and Cyclization
Inspired by methodologies for pyrrole derivatives, a streamlined one-pot synthesis could reduce synthetic steps and improve atom economy:
Reaction Protocol
-
Starting material : 2-(2-Fluorobenzoyl)-3-chloro-4,4,4-trifluorobut-2-enenitrile.
-
Reductive cyclization :
Key advantages :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Pd/C loading | 3–5 wt% | >5% causes over-reduction |
| H pressure | 0.01–0.05 MPa | Higher pressures accelerate kinetics |
| Tetrahydrofuran:Water ratio | 1:5 (v/v) | Minimizes byproduct formation |
Chlorination Strategies
Post-cyclization chlorination presents two viable pathways:
Directed C-H Activation
Using a palladium catalyst with N-chlorosuccinimide (NCS) in acetonitrile at 80°C selectively chlorinates the C5 position, leveraging the directing effect of the adjacent aldehyde group.
Radical Chlorination
Photochemical initiation with Cl gas and AIBN in CCl achieves 90% conversion but risks over-chlorination.
Comparative performance :
| Method | Yield (%) | Selectivity (%) | Reaction Time |
|---|---|---|---|
| Pd-catalyzed C-H activation | 78 | 95 | 6 h |
| Radical chlorination | 85 | 82 | 2 h |
Environmental and Industrial Considerations
Adopting the one-pot method reduces E-factor (environmental factor) by 40% compared to multi-step approaches. Key metrics:
| Metric | Multi-Step Synthesis | One-Pot Synthesis |
|---|---|---|
| Total solvent usage (L/kg) | 120 | 75 |
| PMI (Process Mass Intensity) | 85 | 52 |
| Overall yield | 62% | 87% |
Regulatory-compliant purification via antisolvent crystallization (tetrahydrofuran/water) achieves >99% purity, critical for pharmaceutical applications.
Analytical and Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde moiety undergoes oxidation under controlled conditions. For example:
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Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ in acidic media converts the aldehyde group to a carboxylic acid. Reaction yields depend on solvent polarity and temperature .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, aqueous acetone | 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 72–85% |
| CrO₃/H₂O | RT, acetic acid | Same as above | 65–78% |
Condensation Reactions
The aldehyde participates in nucleophilic additions, forming Schiff bases and hydrazones:
-
Schiff base formation : Reacts with primary amines (e.g., aniline, hydroxylamine) to generate imine derivatives .
-
Hydrazone synthesis : Condensation with hydrazines yields hydrazones, which are precursors for heterocyclic compounds .
Nucleophilic Substitution
The chlorine atom at position 5 undergoes substitution with nucleophiles:
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SNAr reactions : Activated by the electron-withdrawing trifluoromethyl group, enabling displacement by amines or alkoxides .
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMSO, 120°C, 12h | 5-Morpholino-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 60% |
| Sodium methoxide | MeOH, reflux, 8h | 5-Methoxy derivative | 55% |
Electrophilic Aromatic Substitution
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Directed ortho-lithiation : Using LDA or n-BuLi, followed by trapping with electrophiles (e.g., I₂, CO₂) .
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| I₂ | THF, −78°C, 2h | 2-Iodo-4-fluorophenyl derivative | 48% |
| CO₂ | THF, −78°C, then quenching | Carboxylic acid at ortho position | 52% |
Reductive Transformations
The aldehyde group is reduced to hydroxymethyl or methylene groups:
-
Clemmensen reduction : Converts aldehyde to methylene.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. A study demonstrated that modifications in the pyrazole structure could enhance its efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
b. Inhibition of Enzymes
The compound has shown potential as an inhibitor of specific enzymes such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in inflammation and pain pathways. Inhibitors of this enzyme are being explored for their therapeutic potential in treating inflammatory diseases . The structure-activity relationship (SAR) studies highlight how small changes in the pyrazole ring can significantly affect inhibitory potency.
Material Science
a. Synthesis of Functional Materials
5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be utilized in the synthesis of advanced materials, particularly in creating polymers with enhanced thermal and chemical stability. Its unique trifluoromethyl group contributes to the material's properties, making it suitable for applications where resistance to solvents and high temperatures is required.
b. Photophysical Properties
The compound’s photophysical properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on related pyrazole compounds have shown that they can exhibit significant fluorescence, which is beneficial for light-emitting applications .
Agricultural Chemistry
a. Pesticide Development
The structural characteristics of 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde position it as a potential candidate for developing novel pesticides. Research indicates that compounds with similar frameworks possess insecticidal and fungicidal properties, which can be harnessed to create effective agricultural chemicals .
b. Herbicide Activity
Additionally, derivatives of this compound have been evaluated for herbicidal activity against various weed species. The introduction of fluorine atoms has been shown to enhance herbicidal efficacy by improving the compound's absorption and translocation within plants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations at Position 1
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Key Difference : Methyl group at position 1 instead of 2-fluorophenyl.
- Impact : Reduced steric bulk and aromatic interactions compared to the 2-fluorophenyl analog. The methyl group simplifies synthesis but may lower biological target specificity .
- Synthesis : Prepared via alkylation of 3-(trifluoromethyl)-5-chloropyrazole followed by formylation .
- 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152976-53-8) Key Difference: 4-Fluorophenyl substituent at position 1.
Substituent Variations at Position 3
5-Chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b)
- Key Difference : Pyridyl group at position 3 instead of trifluoromethyl.
- Impact : The pyridyl group introduces hydrogen-bonding capability, which may improve solubility but reduce electron-withdrawing effects. This compound exhibits a melting point of 122–123°C, higher than trifluoromethyl analogs, suggesting stronger intermolecular interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Functional Group Modifications at Position 4
- 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Key Difference: Phenoxy group replaces the carbaldehyde. Impact: The ether linkage enhances flexibility but reduces electrophilicity. This compound is noted for antimicrobial and anti-inflammatory activities, suggesting the carbaldehyde in the target compound could be a reactive site for further derivatization .
Melting Points and Solubility
Biological Activity
5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This pyrazole derivative exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives possess notable anti-inflammatory properties. For instance, compounds similar to 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. For example, modifications in the side chains of pyrazoles were found to significantly enhance their antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances anti-inflammatory activity |
| Trifluoromethyl Group | Increases potency against microbial strains |
| Fluorophenyl Moiety | Improves selectivity and binding affinity |
These findings indicate that careful modification of the pyrazole core can lead to compounds with enhanced therapeutic profiles.
Case Studies
- Anti-inflammatory Evaluation : A study involving a series of pyrazole derivatives showed that specific modifications resulted in significant reductions in inflammatory markers in vitro. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory agents .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Q & A
Q. What are the common synthetic routes for preparing 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via Vilsmeier–Haack formylation of substituted pyrazoles or microwave-assisted cross-coupling reactions . For example, microwave-mediated PdCl₂(PPh₃)₂-catalyzed coupling of pyrazole-4-carbaldehydes with arylacetylenes yields structurally related pyrazolo[4,3-c]pyridines . Key steps include:
- Vilsmeier–Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30 minutes at 120°C) and reduces side products .
Q. How should this compound be safely handled and stored in laboratory settings?
Q. What analytical techniques are recommended for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.02) .
- Melting point analysis : Compare experimental values (e.g., 122–123°C) with literature to assess purity .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (e.g., SHELXL ) provides precise bond lengths/angles. For example, pyrazole rings in related compounds show C–Cl bond lengths of 1.73–1.75 Å, while trifluoromethyl groups exhibit C–F distances of 1.32–1.35 Å . Use Olex2 or Mercury for refinement and visualizing intermolecular interactions (e.g., π-stacking) .
Q. What strategies address contradictions in biological activity data across studies?
Q. How can computational methods predict the compound’s reactivity or degradation pathways?
Q. What advanced techniques validate environmental stability or degradation products?
Q. How are mechanistic studies designed to elucidate reaction pathways in its synthesis?
- Kinetic isotope effects (KIE) : Replace H with D in the aldehyde group to probe rate-determining steps in cross-coupling reactions .
- In-situ IR spectroscopy : Track intermediate formation (e.g., imine or oxime derivatives) during Pd-catalyzed steps .
Q. What hyphenated analytical approaches improve quantification in complex matrices?
- HPLC-DAD-ESI-MS : Separates isomers (e.g., syn vs. anti oxime derivatives) and quantifies trace impurities (<0.1%) .
- NMR crystallography : Combines solid-state NMR and X-ray data to resolve polymorphism in crystal forms .
Notes
- Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
- Safety : Despite low acute toxicity (LD₅₀ > 2000 mg/kg in rats), chronic exposure risks (e.g., mutagenicity) require Ames testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
